5-Methoxy-3-phenylbenzoic acid

Description

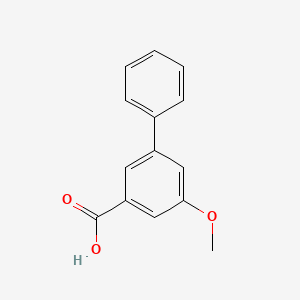

5-Methoxy-3-phenylbenzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 5th position and a phenyl group at the 3rd position of the aromatic ring (Figure 1). This structural arrangement confers unique physicochemical properties, such as modified acidity, solubility, and lipophilicity, compared to simpler benzoic acid derivatives.

Propriétés

IUPAC Name |

3-methoxy-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-8-11(7-12(9-13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNXRRZKLNCRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673499 | |

| Record name | 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214369-81-9 | |

| Record name | 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methoxy-3-phenylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 5-methoxy-[1,1’-biphenyl]-3-carboxylate with lithium hydroxide monohydrate in a mixture of tetrahydrofuran and water at temperatures ranging from 0 to 20 degrees Celsius for 16 hours . This reaction yields 5-Methoxy-3-phenylbenzoic acid with a high degree of purity.

Industrial Production Methods: Industrial production methods for 5-Methoxy-3-phenylbenzoic acid typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials make this compound feasible for industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methoxy-3-phenylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

5-Methoxy-3-phenylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mécanisme D'action

The mechanism of action of 5-Methoxy-3-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and differentiation .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key structural analogues include methoxy- and phenyl-substituted benzoic acids, as well as heterocyclic derivatives. Substituent positioning and electronic effects critically influence their properties:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

Acidity and Solubility: The phenyl group at position 3 in 5-methoxy-3-phenylbenzoic acid introduces steric hindrance and electron-withdrawing effects, lowering its aqueous solubility compared to 4-benzyloxy-3-methoxybenzoic acid . The formyl group in 5-formyl-2-hydroxy-3-methoxybenzoic acid increases acidity (lower pKa) relative to non-hydroxylated analogues due to resonance stabilization of the deprotonated form .

Thiophene- and thiazolidinone-containing analogues require specialized heterocyclic synthesis routes, limiting scalability compared to simpler benzoic acids .

Biological Activity: Thiazolidinone derivatives (e.g., ) exhibit enhanced bioactivity due to the thiazolidinone ring’s ability to interact with biological targets, a feature absent in 5-methoxy-3-phenylbenzoic acid . The benzo[b]thiophene core in ’s compound may improve membrane permeability in drug design compared to purely aromatic systems .

Commercial and Research Status

- Derivatives like 5-formyl-2-hydroxy-3-methoxybenzoic acid and thiazolidinone-containing analogues are actively researched for pharmaceutical applications, reflecting their versatile reactivity .

Activité Biologique

5-Methoxy-3-phenylbenzoic acid (MPBA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological properties of MPBA, including its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Methoxy-3-phenylbenzoic acid features a methoxy group and a phenyl group attached to a benzoic acid core. Its molecular formula is , with a molecular weight of approximately 270.29 g/mol. The unique positioning of the methoxy and phenyl groups enhances its lipophilicity, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that MPBA exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Properties

MPBA has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specifically, MPBA has shown promise against breast cancer cell lines (MCF-7) and colon cancer cell lines (HT-29) . The proposed mechanism includes modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

The biological activity of MPBA is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : MPBA may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing cellular responses.

- Signaling Pathway Modulation : It has been shown to affect signaling pathways related to apoptosis and inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MPBA, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Methoxybenzoic Acid | Methoxy group on the meta position | Moderate antimicrobial activity |

| 4-Methoxybenzoic Acid | Methoxy group on the para position | Weak anticancer activity |

| 3-Phenylbenzoic Acid | Phenyl group at the meta position | Limited biological activity |

| 4-Phenylbenzoic Acid | Phenyl group at the para position | Moderate cytotoxicity |

MPBA stands out due to its dual functional groups that enhance both lipophilicity and binding affinity, making it a valuable candidate for further research .

Case Studies

Several case studies highlight the potential applications of MPBA:

- In Vitro Study on Antibacterial Effects : A study demonstrated that MPBA exhibited significant antibacterial activity against E. coli, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests that MPBA could be developed into an effective antibacterial agent .

- Anticancer Efficacy in Cell Lines : In another study focused on breast cancer, MPBA was shown to reduce cell viability by 50% at concentrations above 20 µM after 48 hours, indicating strong anticancer properties .

Future Research Directions

Future studies should focus on:

- In Vivo Studies : To validate the efficacy and safety profile of MPBA in animal models.

- Mechanistic Studies : To elucidate the detailed molecular mechanisms underlying its biological activities.

- Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for 5-methoxy-3-phenylbenzoic acid, and how can intermediates be optimized for yield?

- Methodological Answer : A common approach involves coupling reactions between methoxy-substituted benzaldehyde derivatives and phenylboronic acids under Suzuki-Miyaura conditions, followed by oxidation of the aldehyde group to a carboxylic acid. For example, intermediates like 5-methoxy-2-bromobenzoic acid can be cross-coupled with phenylboronic acid using Pd(PPh₃)₄ as a catalyst . Yield optimization requires precise control of reaction temperature (60–80°C), solvent polarity (e.g., THF/H₂O mixtures), and stoichiometric ratios of reactants (1:1.2 for boronic acid to bromide). Post-reaction purification via recrystallization (ethanol/water) improves purity.

Q. How can structural characterization of 5-methoxy-3-phenylbenzoic acid be performed to confirm regiochemistry?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). Key NMR signals include:

- ¹H NMR : A singlet at δ 3.8–4.0 ppm for the methoxy group and aromatic protons integrating for a 1,3,5-substitution pattern.

- ¹³C NMR : A carbonyl carbon at δ 170–175 ppm and methoxy carbon at δ 55–60 ppm.

X-ray crystallography is recommended for definitive regiochemical confirmation, as seen in structurally similar compounds (e.g., triazole-substituted benzoic acids) .

Q. What are the stability considerations for 5-methoxy-3-phenylbenzoic acid under laboratory storage conditions?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 4°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture (hygroscopic degradation) and strong acids/bases, which may hydrolyze the methoxy group . Accelerated stability studies (40°C/75% RH for 4 weeks) can predict long-term storage behavior.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5-methoxy-3-phenylbenzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols by:

- Using a common cell line (e.g., HEK-293 for receptor-binding assays).

- Normalizing solvent effects (DMSO ≤0.1% v/v).

- Validating results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

For example, derivatives showing anti-inflammatory activity in murine macrophages may lack efficacy in human PBMCs due to species-specific receptor isoforms .

Q. What computational strategies are effective for predicting the reactivity of 5-methoxy-3-phenylbenzoic acid in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* level) can model transition states for reactions like decarboxylation or electrophilic substitution. Focus on:

- Electron density maps to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity with catalysts (e.g., Pd⁰ in cross-coupling).

Studies on analogous compounds (e.g., 3-methoxyphenylacetic acid) reveal that methoxy groups enhance electron donation, stabilizing intermediates in Pd-catalyzed reactions .

Q. How can researchers design experiments to probe the mechanism of action in enzyme inhibition studies?

- Methodological Answer : Employ kinetic assays (Michaelis-Menten and Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. For example:

- Competitive Inhibition : Increasing substrate concentration reduces inhibition.

- Non-competitive Inhibition : Vmax decreases, Km remains constant.

Structural analogs (e.g., 5-methoxy-2-mercaptobenzimidazole) have shown non-competitive inhibition of cyclooxygenase-2 (COX-2), suggesting a similar mechanism for 5-methoxy-3-phenylbenzoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.